Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride is an organic compound with the molecular formula . It is classified as a phosphonic acid derivative and is notable for its dual functionality, featuring both an amino group and a diethoxyphosphoryl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry .
The synthesis of ethyl 2-amino-4-(diethoxyphosphoryl)butanoate typically involves a multi-step process. A common route includes the reaction of butanoic acid derivatives with diethoxyphosphoryl reagents. The reaction conditions are crucial and often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride has a complex structure characterized by:
The structural formula can be represented as follows:
Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by adjusting pH levels and employing specific solvents that enhance reactivity while minimizing side reactions .
The mechanism of action for ethyl 2-amino-4-(diethoxyphosphoryl)butanoate involves its interaction with biological targets such as enzymes and receptors. The diethoxyphosphoryl group may participate in phosphorylation reactions that modify protein activity, while the amino group enhances binding to active sites on proteins.
The compound's solubility and reactivity make it suitable for various applications in organic synthesis and biological studies .
Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride has several scientific applications:
This compound's unique structure and properties render it valuable across multiple scientific disciplines, highlighting its potential for future research and application development.
Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride is systematically named following International Union of Pure and Applied Chemistry (IUPAC) conventions as ethyl 2-amino-4-diethoxyphosphorylbutanoate hydrochloride. This nomenclature precisely defines:
ethoxy) at the carboxylate terminus diethoxyphosphoryl) at the C4 position Common synonyms include (D,L)-(+/-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, hydrochloride, reflecting its racemic composition and functional groups [2].
Table 1: Nomenclature Summary
| Classification System | Designation |
|---|---|
| IUPAC Name | ethyl 2-amino-4-diethoxyphosphorylbutanoate hydrochloride |
| Systematic Synonym | Ethyl 2-amino-4-(diethylphosphono)butanoate hydrochloride |
| CAS Registry Number | 156393-79-2 |
| Canonical SMILES | CCOC(=O)C(CCP(=O)(OCC)OCC)[NH3+].[Cl-] [2] [8] |
The compound possesses the molecular formula C₁₀H₂₃ClNO₅P, confirmed by multiple analytical sources [2] [8]. Atomistic composition includes:
Molecular weight is calculated as 303.72 g/mol based on atomic masses:(C:10×12.01) + (H:23×1.01) + (Cl:35.45) + (N:14.01) + (O:5×16.00) + (P:30.97) = 303.72 g/mol [8]. This mass is consistent across commercial specifications and analytical certificates [2].
While direct spectroscopic data for this specific hydrochloride salt is limited in the sourced literature, predictions derive from structural analogs and functional group behavior:
³¹P NMR: Characteristic peak near δ~25-30 ppm for the diethylphosphonate group
Infrared (IR) Spectroscopy:Key vibrational modes predicted:
P-O-C asymmetrical stretch: ~1020-1050 cm⁻¹ [4]
Mass Spectrometry (MS):
No crystallographic data for this specific hydrochloride salt is available in the sourced literature. However, stereochemical considerations include:
(D,L)-(+/-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, hydrochloride [2] This compound belongs to a family of phosphonate-containing amino acid derivatives. Key structural analogs include:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5